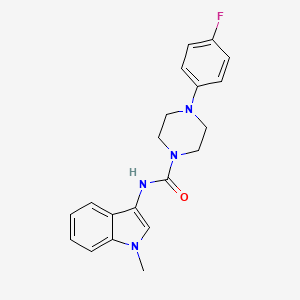
N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-1H-indol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide, commonly referred to as EFIP, is a synthetic compound with a variety of scientific and medical applications. EFIP is a piperazine-based compound and has been found to have a wide range of pharmacological effects. It is a chiral compound, meaning it has two different isomers, and has been used in research to study the effects of chirality on pharmacological activity. EFIP has been found to have a variety of effects on the central nervous system, as well as a wide range of other biochemical and physiological effects.
作用機序
The exact mechanism of action of EFIP is not fully understood. However, EFIP is believed to act as an agonist at serotonin and dopamine receptors, as well as a partial agonist at the 5-HT2A receptor. EFIP is also believed to act as an inhibitor of the reuptake of serotonin and norepinephrine. EFIP is also believed to act as an antagonist of the NMDA receptor, which may explain its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
EFIP has been found to have a variety of biochemical and physiological effects. EFIP has been found to have a sedative effect, as well as an anxiolytic effect. EFIP has also been found to have a neuroprotective effect and to reduce inflammation. EFIP has also been found to have an antidepressant effect and to act as an inhibitor of the reuptake of serotonin and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using EFIP in laboratory experiments is its ability to act as an agonist at serotonin and dopamine receptors, as well as a partial agonist at the 5-HT2A receptor. This makes EFIP a useful tool for studying the effects of chirality on pharmacological activity. EFIP is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, EFIP is a relatively new compound, and its exact mechanism of action is not fully understood. This can make it difficult to predict the exact effects of EFIP on biochemical and physiological processes.
将来の方向性
The potential applications of EFIP are still being explored. Future research may focus on the potential of EFIP as an antidepressant, as well as its potential to act as a neuroprotective agent and to reduce inflammation. Additionally, future research may focus on the effects of EFIP on other biochemical and physiological processes, such as its effects on memory, learning, and cognition. Additionally, future research may focus on the potential of EFIP to act as an agonist at other receptor sites, such as the 5-HT3 receptor. Finally, future research may focus on the potential of EFIP to act as an inhibitor of the reuptake of other neurotransmitters, such as GABA and glutamate.
合成法
EFIP can be synthesized using a variety of methods, including the condensation of aryl fluorides with 1-ethyl-1H-indol-3-ylpiperazine-1-carboxamide. The reaction is carried out in a solvent such as acetonitrile, and the product is purified by recrystallization. EFIP can also be synthesized by reacting 1-ethyl-1H-indol-3-ylpiperazine-1-carboxamide with 4-fluorophenyl isocyanate in an inert atmosphere. The product is then purified by recrystallization.
科学的研究の応用
EFIP has been used in a variety of scientific research applications, including the study of chirality and pharmacological activity. EFIP has been found to have a variety of effects on the central nervous system, including sedative, anxiolytic, and anticonvulsant effects. EFIP has also been studied for its effects on mood and behavior, as well as its potential to act as an antidepressant. EFIP has also been studied for its potential to act as a neuroprotective agent and to reduce inflammation.
特性
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-2-24-15-19(18-5-3-4-6-20(18)24)23-21(27)26-13-11-25(12-14-26)17-9-7-16(22)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWODCXFGMXBYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488314.png)
![1-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488321.png)
![2-{7-tert-butyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetic acid](/img/structure/B6488326.png)
![ethyl 2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6488337.png)
![N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488344.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-methyl-3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6488352.png)
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine](/img/structure/B6488376.png)
![N-(3-chlorophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488378.png)

![1-{4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6488393.png)
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)